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Introduction

Hirudin is a naturally occurring polypeptide renowned for its potent and specific anticoagulant
properties.[1] Originally isolated from the salivary glands of the medicinal leech, Hirudo
medicinalis, this peptide has played a pivotal role in the development of anticoagulant therapies
and continues to be a subject of significant interest in biomedical research and drug
development. This technical guide provides an in-depth exploration of the discovery, origin,
biochemical properties, and mechanism of action of hirudin peptides. It includes detailed
experimental protocols for their isolation and characterization, quantitative data for key
parameters, and visual representations of relevant biological pathways and experimental
workflows.

Discovery and Origin

The journey of hirudin from a component of leech saliva to a well-characterized therapeutic
agent is a fascinating chapter in the history of medicine and biochemistry.

Initial Discovery by John Berry Haycraft (1884)

The anticoagulant properties of leech saliva were first scientifically described in 1884 by British
physiologist John Berry Haycraft.[1] While investigating blood coagulation, Haycraft observed
that the blood ingested by leeches remained in a fluid state. He correctly deduced that the
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leech secretes a substance that actively prevents blood from clotting.[1] Through a series of
experiments involving saline extracts of leech heads, he demonstrated the potent anticoagulant
effect of this unknown substance, which he named "hirudin,” derived from Hirudo, the Latin
name for leech.

Isolation and Characterization by Fritz Markwardt
(1950s)

Although Haycraft discovered its effects, the isolation of hirudin in a purified form was not
achieved until the 1950s. The German pharmacologist Fritz Markwardt dedicated a significant
portion of his career to studying this potent anticoagulant. In 1955, he successfully developed a
method to isolate and purify hirudin from the heads of Hirudo medicinalis.[1] This breakthrough
paved the way for a more detailed biochemical and pharmacological characterization of the
peptide.

Natural Source of Hirudin Peptides

The primary natural source of hirudin is the salivary glands of blood-sucking leeches, most
notably the European medicinal leech, Hirudo medicinalis. Hirudin is essential for the leech's
feeding process, as it ensures a continuous flow of blood from the host by preventing
coagulation at the bite site. Several other leech species, such as Hirudinaria manillensis, also
produce variants of hirudin.

Biochemical Properties of Hirudin

Hirudin is a small, acidic polypeptide with a well-defined structure that is crucial for its biological
activity.

Structure and Variants

Natural hirudin is a single-chain polypeptide typically consisting of 65-66 amino acids, with a
molecular weight of approximately 7 kDa.[1] Its structure is characterized by a compact N-
terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys22-
Cys39) and a long, acidic C-terminal tail. The C-terminal region is rich in acidic amino acid
residues, including a sulfated tyrosine at position 63, which is critical for its high-affinity binding
to thrombin.
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Over the years, several isoforms of hirudin, known as hirudin variants, have been identified and
characterized. These variants exhibit slight differences in their amino acid sequences. The
most well-studied variants include Hirudin Variant 1 (HV1), Hirudin Variant 2 (HV2), and Hirudin
PA.

Quantitative Data Summary

The following tables summarize key quantitative data for natural and recombinant hirudin
variants.

Table 1: Physicochemical Properties of Hirudin Variants

Hirudin Variant 1 Hirudin Variant 2 o
Property Hirudin PA
(HV1) (HV2)
Number of Amino
_ 65[2] 72[3] 66[4]
Acids
Molecular Weight (Da)  ~7000[5] ~7900 ~7000
Isoelectric Point (pl) Acidic Acidic Acidic

Table 2: Biological Activity and Binding Affinity of Hirudin

Parameter Value Reference

Specific Activity (Natural

10-15 ATU/ 6
Hirudin) Hd o]
Specific Activity (Recombinant
o 7,000 - 18,000 ATU/mg [11[7]
Hirudin)
Dissociation Constant (Kd) for
20 fM

Thrombin

Association Rate Constant

Varies with ionic strength
(kon)

Dissociation Rate Constant

Varies with ionic strength
(koff)
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ATU: Antithrombin Unit. One ATU neutralizes one NIH unit of thrombin.

Table 3: Amino Acid Sequence of Hirudin Variant 1 (HV1)

1-10 11-20 21-30 31-40 41-50 51-60 61-65

VVYTDCT QONLCLCE VCGQGNK GSDGEKN TGEGTPK  HNDGDFE

EEYLQ
ESG GSN CIL Qcv PQS EIP

Source: UniProt P01050[8]

Mechanism of Action

Hirudin is a direct, potent, and highly specific inhibitor of thrombin, a key enzyme in the blood
coagulation cascade. Unlike heparin, another commonly used anticoagulant, hirudin's inhibitory
action is independent of antithrombin IIl.

Inhibition of Thrombin

Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with a-thrombin, effectively
blocking its enzymatic activity. The N-terminal domain of hirudin binds to the catalytic site of
thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding site (exosite I) of
thrombin. This dual-binding mechanism accounts for the high affinity and specificity of hirudin
for thrombin. By inhibiting thrombin, hirudin prevents the conversion of fibrinogen to fibrin, the
final step in the formation of a blood clot.

The Blood Coagulation Cascade

The following diagram illustrates the blood coagulation cascade and the point of inhibition by
hirudin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

